Benzene-1,4-bis(diazonium) dichloride

Description

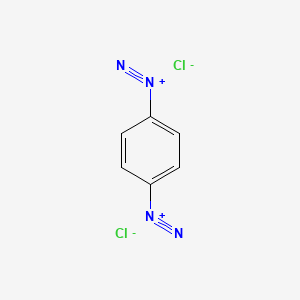

Benzene-1,4-bis(diazonium) dichloride is a diazonium salt characterized by two diazonium (-N₂⁺) groups positioned at the 1,4-positions of a benzene ring, with chloride counterions. Diazonium salts are highly reactive intermediates widely used in organic synthesis, particularly in coupling reactions (e.g., azo dye formation) and aryl functionalization . The 1,4-substitution pattern on the benzene ring imparts unique electronic and steric properties, distinguishing it from mono-diazonium or other bis-diazonium isomers (e.g., 1,2- or 1,3-substituted derivatives).

Properties

CAS No. |

13712-02-2 |

|---|---|

Molecular Formula |

C6H4Cl2N4 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

benzene-1,4-didiazonium;dichloride |

InChI |

InChI=1S/C6H4N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4H;2*1H/q+2;;/p-2 |

InChI Key |

LGGIJLMBJSZMRI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[N+]#N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,4-bis(diazonium) dichloride is typically synthesized through the diazotization of p-phenylenediamine. The process involves treating p-phenylenediamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{HNO}_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2+\text{Cl}-)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium groups and prevent decomposition.

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, where the diazonium groups are replaced by other functional groups.

Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds that are widely used as dyes.

Common Reagents and Conditions:

Copper(I) Chloride (CuCl): Used in the Sandmeyer reaction to replace diazonium groups with chlorine atoms.

Potassium Iodide (KI): Facilitates the substitution of diazonium groups with iodine atoms.

Phenols and Aromatic Amines: React with diazonium salts to form azo compounds under basic conditions.

Major Products:

Aryl Chlorides, Bromides, and Iodides: Formed through substitution reactions.

Azo Compounds: Produced via coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Benzene-1,4-bis(diazonium) dichloride has numerous applications in scientific research:

Biology and Medicine: Employed in the modification of biomaterials for improved biocompatibility and functionality.

Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of benzene-1,4-bis(diazonium) dichloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Structural Analogues

a. Benzene-1,3-bis(diazonium) chloride

- Structure : Diazonium groups at 1,3-positions.

- Reactivity : The meta-substitution reduces conjugation between diazonium groups compared to the para-substituted analogue, leading to lower thermal stability and distinct reactivity in electrophilic substitution reactions.

- Applications : Primarily used in regioselective aryl coupling reactions, but less favored for polymer synthesis due to steric hindrance .

b. Benzene-1,4-bis(thiolate)

- Structure : Features thiolate (-S⁻) groups instead of diazonium (-N₂⁺).

- Stability : Thiolate derivatives are more stable under ambient conditions but less reactive in cross-coupling reactions.

c. 1,4-Bis(triphenylphosphoniummethyl)benzene dichloride

- Structure : Phosphonium groups replace diazonium moieties.

- Solubility : Highly soluble in polar solvents due to ionic character, similar to diazonium salts.

- Applications : Used in phase-transfer catalysis and as precursors for Wittig reactions, contrasting with diazonium salts’ role in aryl radical generation .

Functional Analogues

a. 1,4-Benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole Analogs

- Structure : Fused heterocyclic systems with sulfur and nitrogen atoms.

- Biological Activity : Demonstrated α-amylase and α-glucosidase inhibition (IC₅₀ values: 2.1–35.6 µM), relevant for antidiabetic drug development. Benzene-1,4-bis(diazonium) dichloride lacks such bioactivity but shares synthetic utility as a precursor for heterocyclic frameworks .

b. p-Xylylenebis(triphenylphosphonium chloride)

- Thermal Stability : Decomposes above 200°C, whereas diazonium salts typically degrade below 100°C.

- Reactivity : Participates in nucleophilic substitutions, unlike the electrophilic nature of diazonium salts .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.